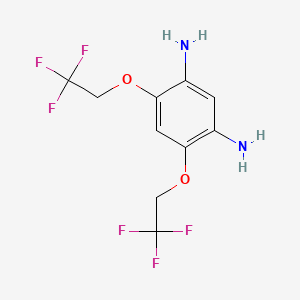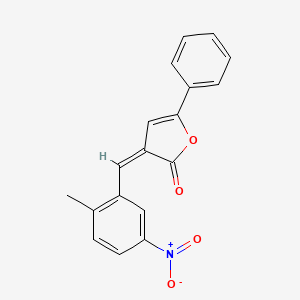![molecular formula C15H19N3O3 B5521259 N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)
N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.14264148 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lipoxygenase Inhibition
- N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives have been synthesized and shown to act as lipoxygenase inhibitors, which is significant in the context of inflammation and cancer research. This highlights the potential of similar oxadiazole derivatives in biological applications (Aziz‐ur‐Rehman et al., 2016).
Anticancer Properties
- Research involving 1,3,4-oxadiazole derivatives, which include compounds structurally similar to N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide, has shown promising anticancer activities. These derivatives have been tested against various cancer cell lines, indicating their potential in cancer treatment (Ahsan et al., 2014).
Insecticidal Activities
- 1,3,4-Oxadiazole derivatives have been synthesized and found to exhibit significant insecticidal activities against certain pests. This suggests the potential use of this compound in agricultural settings (Qi et al., 2014).
Antibacterial Activity
- Studies on novel 1,3,4-oxadiazole derivatives have demonstrated notable antibacterial activity, suggesting the potential of this compound in the development of new antibacterial agents (Rai et al., 2010).
Photodynamic Therapy for Cancer Treatment
- New zinc phthalocyanine derivatives substituted with groups containing oxadiazole have shown high singlet oxygen quantum yield, making them suitable for photodynamic therapy applications in cancer treatment. This demonstrates the potential of oxadiazole derivatives in medical applications (Pişkin et al., 2020).
Antiepileptic Activity
- Oxadiazole derivatives have been explored for their antiepileptic activity, suggesting the potential application of this compound in neurological disorders (Rajak et al., 2013).
Corrosion Inhibition
- 1,3,4-Oxadiazole derivatives have been evaluated for their effectiveness in corrosion inhibition, specifically in cooling water systems. This suggests a potential industrial application for oxadiazole-based compounds in preventing metal corrosion (Rochdi et al., 2014).
Herbicide Detection
- The ability to detect oxadiazole derivatives in natural water is crucial for environmental monitoring, particularly in the context of herbicide residues. This emphasizes the environmental relevance of compounds like this compound (Zimmerman et al., 2002).
Properties
IUPAC Name |
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)14(19)16-9-12-17-13(18-21-12)10-7-5-6-8-11(10)20-4/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVKATIMIAMUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)

![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)
![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)
![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)


![4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5521251.png)

![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)
![4-[(2-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521276.png)
![5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)
